

pdCpA as a Chimeric DNA-RNA Molecule: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **pdCpA**

Cat. No.: **B151137**

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Abstract

This technical guide provides a comprehensive overview of 5'-O-phosphoryl-2'-deoxycytidyl-(3' → 5')adenosine (**pdCpA**), a chimeric DNA-RNA dinucleotide. While not a direct agonist of the Stimulator of Interferon Genes (STING) pathway, its unique structure as a DNA-RNA hybrid makes it a valuable tool in molecular biology, particularly in the synthesis of misacylated tRNAs for the incorporation of non-natural amino acids into proteins. This guide will delve into the synthesis of **pdCpA**, its structural characteristics, and its established applications. Furthermore, it will provide an in-depth exploration of the cGAS-STING pathway, a critical component of the innate immune system and a promising target for cancer immunotherapy. Detailed experimental protocols for the synthesis of **pdCpA** and the assessment of STING activation are provided to facilitate further research in these areas.

Introduction to pdCpA: A Chimeric Dinucleotide

pdCpA is a synthetic dinucleotide composed of a 2'-deoxycytidine nucleotide linked to an adenosine nucleotide via a 3' → 5' phosphodiester bond, with a phosphate group at the 5' end of the deoxycytidine. This structure classifies it as a chimeric DNA-RNA molecule, containing both a deoxyribose and a ribose sugar moiety.

Chemical Structure:

Caption: Schematic structure of **pdCpA**.

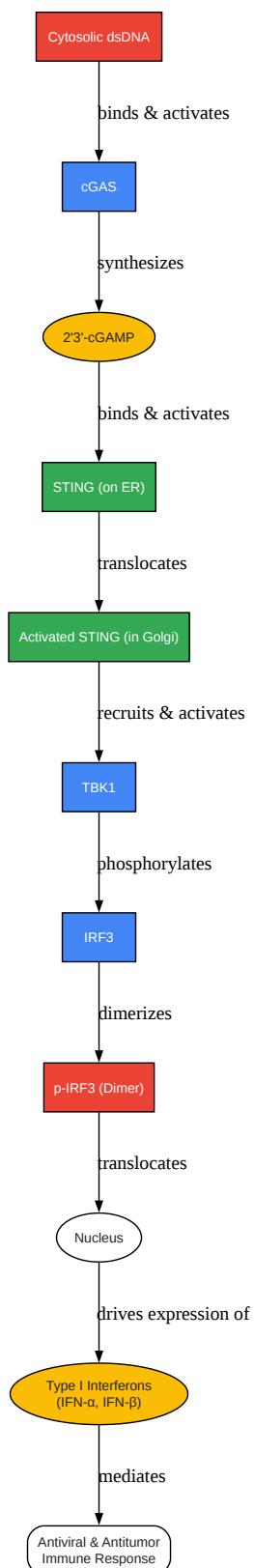
The primary and well-documented application of **pdCpA** lies in the field of protein engineering. It serves as a crucial component in the chemo-enzymatic synthesis of aminoacyl-tRNAs, which are subsequently used to incorporate unnatural amino acids into proteins during in vitro translation systems. This technique has been instrumental in studying protein structure and function.

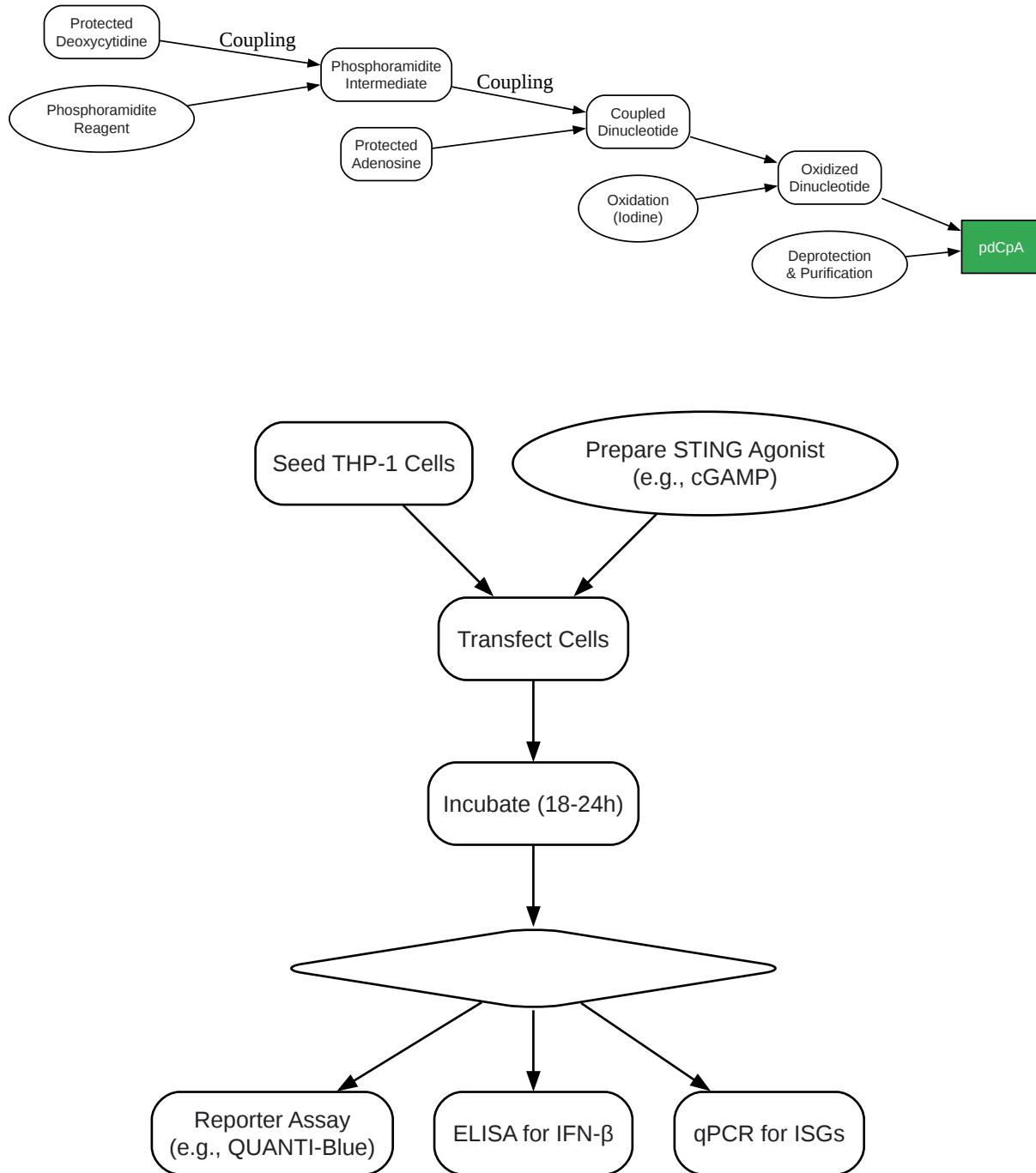
The cGAS-STING Pathway: A Key Player in Innate Immunity

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic DNA, a danger signal that can indicate the presence of pathogens or cellular damage.

Signaling Pathway Overview:

Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS is activated and catalyzes the synthesis of the cyclic dinucleotide (CDN) 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP. [1] cGAMP then acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN- α and IFN- β) and other pro-inflammatory cytokines.[3] These cytokines play a crucial role in orchestrating an anti-viral and anti-tumor immune response.





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